molecular formula C16H23N3O3S B4462934 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine

1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine

Cat. No. B4462934
M. Wt: 337.4 g/mol
InChI Key: YHZSTZHWTOQNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based molecule that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work through multiple pathways. In cancer research, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake. In neurodegenerative disorder research, it protects neurons from oxidative stress and apoptosis by activating the Nrf2-ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine has been found to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In diabetes research, it improves insulin sensitivity and reduces blood glucose levels. In neurodegenerative disorder research, it protects neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine in lab experiments is its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also improves insulin sensitivity and reduces blood glucose levels. However, one of the limitations is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine. In cancer research, it can be studied for its potential use in combination therapy with other anti-cancer drugs. In diabetes research, it can be studied for its potential use in the prevention of diabetic complications. In neurodegenerative disorder research, it can be studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has shown promising results in scientific research. It has potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to work through multiple pathways. There are several future directions for the research of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine, and it is expected to play a significant role in the development of new drugs in the future.

Scientific Research Applications

1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine has shown promising results in scientific research. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-17-9-11-19(12-10-17)23(21,22)15-6-4-5-14(13-15)16(20)18-7-2-3-8-18/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZSTZHWTOQNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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